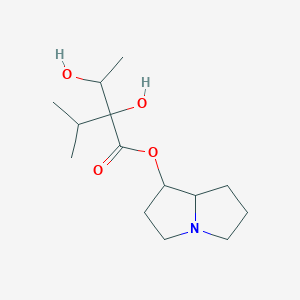![molecular formula C16H25FN2 B6033557 1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine, commonly known as Fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) that is widely used for the treatment of depression, anxiety, and other psychiatric disorders. It was first synthesized in 1972 by Eli Lilly and Company and was approved by the FDA in 1987.
Applications De Recherche Scientifique
Fluoxetine has been extensively studied for its therapeutic effects on depression, anxiety, and other psychiatric disorders. It has also been investigated for its potential use in the treatment of obesity, bulimia nervosa, and premenstrual dysphoric disorder. Additionally, Fluoxetine has been studied for its effects on neuroplasticity, neurogenesis, and synaptic plasticity.
Mécanisme D'action
Fluoxetine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the availability of serotonin in the brain, Fluoxetine helps to alleviate the symptoms of depression and anxiety. It takes several weeks for the therapeutic effects of Fluoxetine to become apparent, which suggests that it may also have long-term effects on brain function.
Biochemical and Physiological Effects:
Fluoxetine has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to increase the proliferation of neural stem cells in the hippocampus, a brain region that is involved in memory and learning. Additionally, Fluoxetine has been found to increase the density of dendritic spines, which are the sites of synaptic connections between neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Fluoxetine is a widely used research tool for investigating the effects of serotonin on brain function. Its selective inhibition of serotonin reuptake allows for the manipulation of serotonin levels in the brain, which can be used to study the role of serotonin in various physiological and behavioral processes. However, Fluoxetine has some limitations as a research tool. Its effects on other neurotransmitters, such as dopamine and norepinephrine, can complicate the interpretation of results. Additionally, its long half-life and slow onset of action can make it difficult to study acute effects.
Orientations Futures
There are several areas of future research that are of interest in the study of Fluoxetine. One area is the investigation of its effects on neuroplasticity and neurogenesis in the context of aging and neurodegenerative diseases. Another area is the study of its effects on synaptic plasticity and learning and memory. Additionally, there is interest in developing more selective and potent 1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamines that can target specific serotonin receptor subtypes. Finally, there is a need for more research on the long-term effects of Fluoxetine on brain function and behavior.
Méthodes De Synthèse
Fluoxetine is synthesized from 3-(p-trifluoromethylphenoxy)-3-phenylpropylamine, which is reacted with 1-(2-fluorophenyl)propan-2-one in the presence of sodium hydride and dimethylformamide. The resulting compound is then reacted with piperidine in the presence of sodium hydride and dimethylformamide to produce Fluoxetine. The synthesis process is complex and requires careful control of reaction conditions to obtain high yields of the desired product.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-(2-piperidin-1-ylethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2/c1-14(13-15-7-3-4-8-16(15)17)18-9-12-19-10-5-2-6-11-19/h3-4,7-8,14,18H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASVWNOZXMIQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide](/img/structure/B6033480.png)

![N-[5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6033482.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6033489.png)

methanone](/img/structure/B6033499.png)
![N-(4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6033510.png)
![1-{3-[3-(5-propyl-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6033528.png)
![2-{2-[(3,5-di-tert-butyl-4-fluorophenyl)sulfonyl]ethyl}pyridine](/img/structure/B6033531.png)

![2-{4-[(4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B6033551.png)
![4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6033564.png)
![6-fluoro-3-[2-(2-hydroxyethoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B6033567.png)
![6-(3-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6033568.png)